molecular formula C9H5ClO2 B11909761 2-Chloro-4H-1-benzopyran-4-one CAS No. 64964-79-0

2-Chloro-4H-1-benzopyran-4-one

Cat. No.: B11909761
CAS No.: 64964-79-0
M. Wt: 180.59 g/mol
InChI Key: ZLABYUFWVJDRLD-UHFFFAOYSA-N
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Description

2-Chloro-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a pyran ring, with a chlorine atom attached at the second position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4H-1-benzopyran-4-one typically involves the chlorination of 4H-1-benzopyran-4-one. One common method includes the reaction of 4H-1-benzopyran-4-one with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the second position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Major Products Formed:

    Substitution: Formation of 2-amino-4H-1-benzopyran-4-one or 2-thio-4H-1-benzopyran-4-one.

    Oxidation: Formation of this compound-quinone.

    Reduction: Formation of 2-chloro-2,3-dihydro-4H-1-benzopyran-4-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit key enzymes involved in cell proliferation and survival. The compound induces apoptosis by activating caspases and disrupting mitochondrial function. Additionally, it may interact with cellular signaling pathways, leading to the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

2-Chloro-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives such as:

The unique presence of the chlorine atom in this compound imparts distinct properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

64964-79-0

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

IUPAC Name

2-chlorochromen-4-one

InChI

InChI=1S/C9H5ClO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H

InChI Key

ZLABYUFWVJDRLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)Cl

Origin of Product

United States

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